molecular formula C18H17N3O4 B2820133 5-[1-(furan-2-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole CAS No. 1396747-73-1

5-[1-(furan-2-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2820133
CAS No.: 1396747-73-1
M. Wt: 339.351
InChI Key: ORCDDUOKBFEJIU-UHFFFAOYSA-N
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Description

5-[1-(furan-2-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole is a complex organic compound that features a furan ring, an oxadiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(furan-2-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the furan and azetidine rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[1-(furan-2-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

5-[1-(furan-2-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[1-(furan-2-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(3-(3-(2-hydroxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
  • Furan-2-yl(3-(3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Uniqueness

5-[1-(furan-2-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a bioactive compound and its utility in various applications.

Properties

IUPAC Name

furan-2-yl-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-14-6-3-2-5-12(14)9-16-19-17(25-20-16)13-10-21(11-13)18(22)15-7-4-8-24-15/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCDDUOKBFEJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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